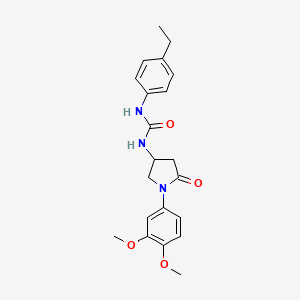
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEU is a member of the pyrrolidin-3-yl urea family, which has shown promising results in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Electron Transfer and Hydrogen Bonding
Research on urea derivatives has explored their role in facilitating electron transfer across hydrogen bonds. Studies on urea-substituted vinyl ruthenium and osmium complexes highlight how these compounds can maintain dimeric structures that are essential for electron transfer processes, demonstrating their potential in designing molecular electronics or catalysis systems (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Urea derivatives have shown efficacy as corrosion inhibitors for metals. The study on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments suggests that these compounds can form protective layers on metal surfaces, preventing corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
A significant area of research for urea derivatives is their potential anticancer activity. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents have shown promising results against various cancer cell lines, indicating the potential of urea derivatives in developing new chemotherapeutic agents (Feng et al., 2020).
Molecular Devices and Complexation
Urea derivatives have also been explored for their ability to undergo complexation and form molecular devices. Research on complexation-induced unfolding of heterocyclic ureas demonstrates their potential in creating self-assembling molecular structures, which could have applications in nanotechnology and materials science (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Synthesis and Chemical Transformations
Additionally, urea derivatives are key intermediates in synthetic chemistry, facilitating various chemical transformations. Studies on the synthesis of hydroxamic acids and ureas from carboxylic acids through Lossen rearrangement highlight the versatility of urea derivatives in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-14-5-7-15(8-6-14)22-21(26)23-16-11-20(25)24(13-16)17-9-10-18(27-2)19(12-17)28-3/h5-10,12,16H,4,11,13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAKTZBLXUCRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)
![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)
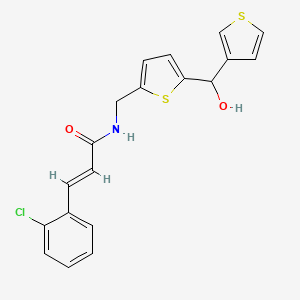

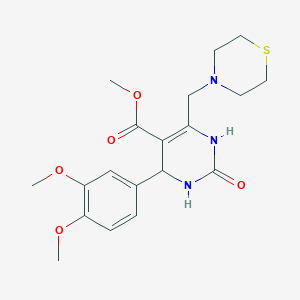
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)
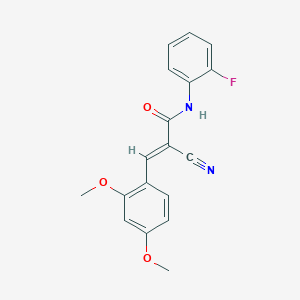
![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
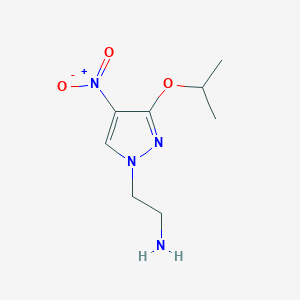
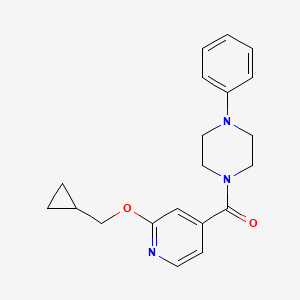
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)